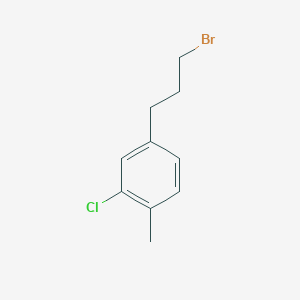![molecular formula C8H11NO2 B8713665 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydrofuro[3,2-c]pyridine derivatives . This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: This compound shares the same core structure but lacks the methanol group.
4,5,6,7-Tetrahydrofuro[2,3-c]pyridine: A similar compound with a different ring fusion pattern.
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate: Another derivative with an ester functional group.
Uniqueness
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2 |
Clave InChI |
CWVREJCLIAHUPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1OC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)



